

Safety and hazards of ethyl 3-cyclohexenecarboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Cyclohexene-1-carboxylic acid, ethyl ester

Cat. No.: B076639

[Get Quote](#)

An In-depth Technical Guide to the Safety and Hazards of Ethyl 3-Cyclohexenecarboxylate

Introduction

Ethyl 3-cyclohexenecarboxylate (CAS No. 15111-56-5) is a carboxylate ester characterized by a cyclohexene ring structure.^{[1][2]} It is primarily utilized as a fragrance ingredient and as an intermediate in organic synthesis.^{[3][4]} Given its application in consumer products and its role as a laboratory chemical, a thorough understanding of its safety profile is essential for researchers, chemists, and professionals in the drug development and fragrance industries.

This guide provides a comprehensive analysis of the known safety and hazard data for ethyl 3-cyclohexenecarboxylate. It consolidates information from safety data sheets, regulatory databases, and scientific literature. Recognizing the frequent scarcity of exhaustive toxicological data for specialty chemicals, this document also outlines the standard experimental protocols and risk assessment methodologies, such as read-across and the Threshold of Toxicological Concern (TTC), that are critical for establishing a robust safety framework. The objective is to present a narrative grounded in scientific integrity, explaining not just the hazards, but the causality behind safety protocols and the logic of risk assessment in the face of incomplete data.

Physicochemical Properties and GHS Classification

The physicochemical properties of a substance are fundamental to understanding its potential hazards, particularly concerning flammability and exposure routes.

Property	Value	Source
CAS Number	15111-56-5	[1] [2]
Molecular Formula	C ₉ H ₁₄ O ₂	[2] [3]
Molecular Weight	154.21 g/mol	[3]
Appearance	Colorless to Light yellow clear liquid	[1]
Boiling Point	194 - 196 °C / 381.2 - 384.8 °F	[5]
Flash Point	68.33 °C (155.00 °F)	[6]
Synonyms	Ethyl cyclohex-3-ene-1-carboxylate, 3-Cyclohexene-1-carboxylic acid, ethyl ester	[3]

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. However, for ethyl 3-cyclohexenecarboxylate, the classification is not uniform across all sources, which is a critical insight for the user.

- TCI Chemicals: Classifies the substance as a Combustible liquid (Category 4) with the hazard statement H227: Combustible liquid.[\[1\]](#) This classification is based on its flashpoint being between 60 °C and 93 °C.
- ECHA C&L Inventory: Aggregated data from notifications to the European Chemicals Agency (ECHA) by 89 companies indicate that the substance does not meet the criteria for GHS hazard classification.[\[3\]](#)

This discrepancy highlights a common challenge with specialty chemicals where data may be limited or variable between suppliers. The "not classified" status may arise from a lack of comprehensive testing data submitted by notifiers. For a research and drug development audience, the most prudent approach is to adopt the more conservative classification. Therefore, it is recommended to handle ethyl 3-cyclohexenecarboxylate as a combustible liquid.

For comparison, a structurally related compound, ethyl 3-oxocyclohexane-1-carboxylate, is classified as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).^{[7][8]} While not directly applicable, this information suggests that related structures possess irritation potential, warranting caution.

Toxicological Profile: An Analysis of Data Gaps

A complete toxicological profile is often unavailable for chemicals that are not produced in high volumes. The following sections detail the known toxicological endpoints for ethyl 3-cyclohexenecarboxylate and describe the standard methodologies required to fill the existing data gaps.

Acute Toxicity

There is no publicly available data on the acute oral, dermal, or inhalation toxicity (LD₅₀/LC₅₀ values) for ethyl 3-cyclohexenecarboxylate.

Experimental Protocol: Acute Oral Toxicity (OECD Test Guideline 423)

This protocol is a self-validating system for determining acute oral toxicity. The causality behind this stepwise procedure is to minimize animal usage while obtaining a robust classification.

- Animal Selection: Healthy, young adult rodents (typically female rats) are used as they are a standard model for human toxicity.
- Housing and Fasting: Animals are caged individually and fasted overnight before dosing to ensure the substance is absorbed from an empty stomach, preventing variability from food interactions.
- Dose Administration: A starting dose (e.g., 300 mg/kg) is administered by oral gavage to a group of three animals. The vehicle (e.g., corn oil, water) should be inert.
- Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- Stepwise Procedure:
 - If mortality occurs in two or three animals, the test is stopped, and the substance is classified.

- If one animal dies, the test is repeated with three more animals at the same dose.
- If no mortality occurs, the dose is increased (e.g., to 2000 mg/kg), and the procedure is repeated.
- Endpoint: The result is not a precise LD₅₀ but a GHS classification category for acute toxicity.

Skin and Eye Irritation

As noted, aggregated ECHA data suggests ethyl 3-cyclohexenecarboxylate is not a skin or eye irritant.^[3] However, due to the irritation potential of a related compound,^[7] this should be confirmed experimentally if significant dermal or ocular exposure is anticipated.

Experimental Protocol: In Vitro Skin Irritation (OECD Test Guideline 439)

This protocol uses reconstructed human epidermis (RhE) models, a trustworthy alternative to animal testing.

- Tissue Preparation: Commercially available RhE tissues are pre-incubated in a defined medium.
- Test Chemical Application: A small volume of the undiluted ethyl 3-cyclohexenecarboxylate is applied topically to the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel to validate the test run.
- Incubation and Rinsing: The tissues are incubated for a specific period (e.g., 60 minutes) before the test chemical is thoroughly rinsed off.
- Cell Viability Assessment: After a post-exposure incubation period, tissue viability is determined using a quantitative assay, typically the MTT assay. This assay measures the activity of mitochondrial reductase enzymes, which is proportional to the number of living cells.
- Classification: If the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) relative to the negative control, the chemical is classified as a skin irritant.

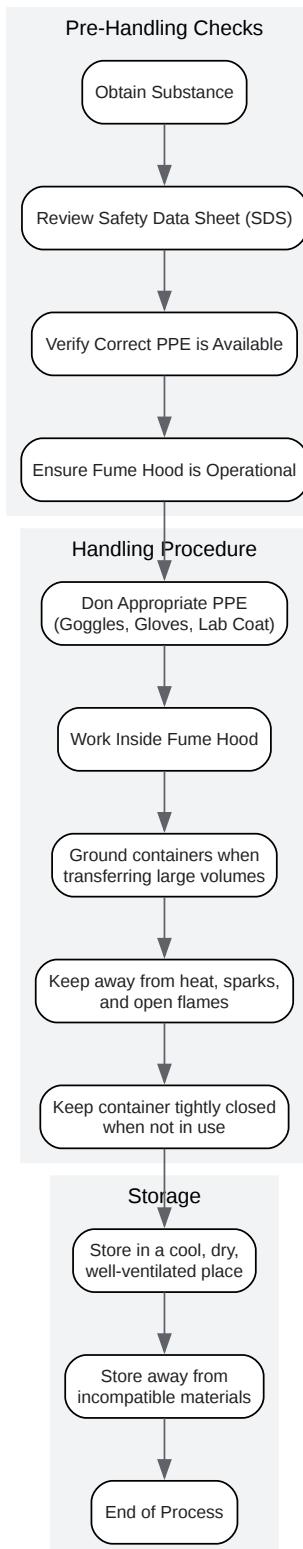
Sensitization, Mutagenicity, and Long-Term Toxicity

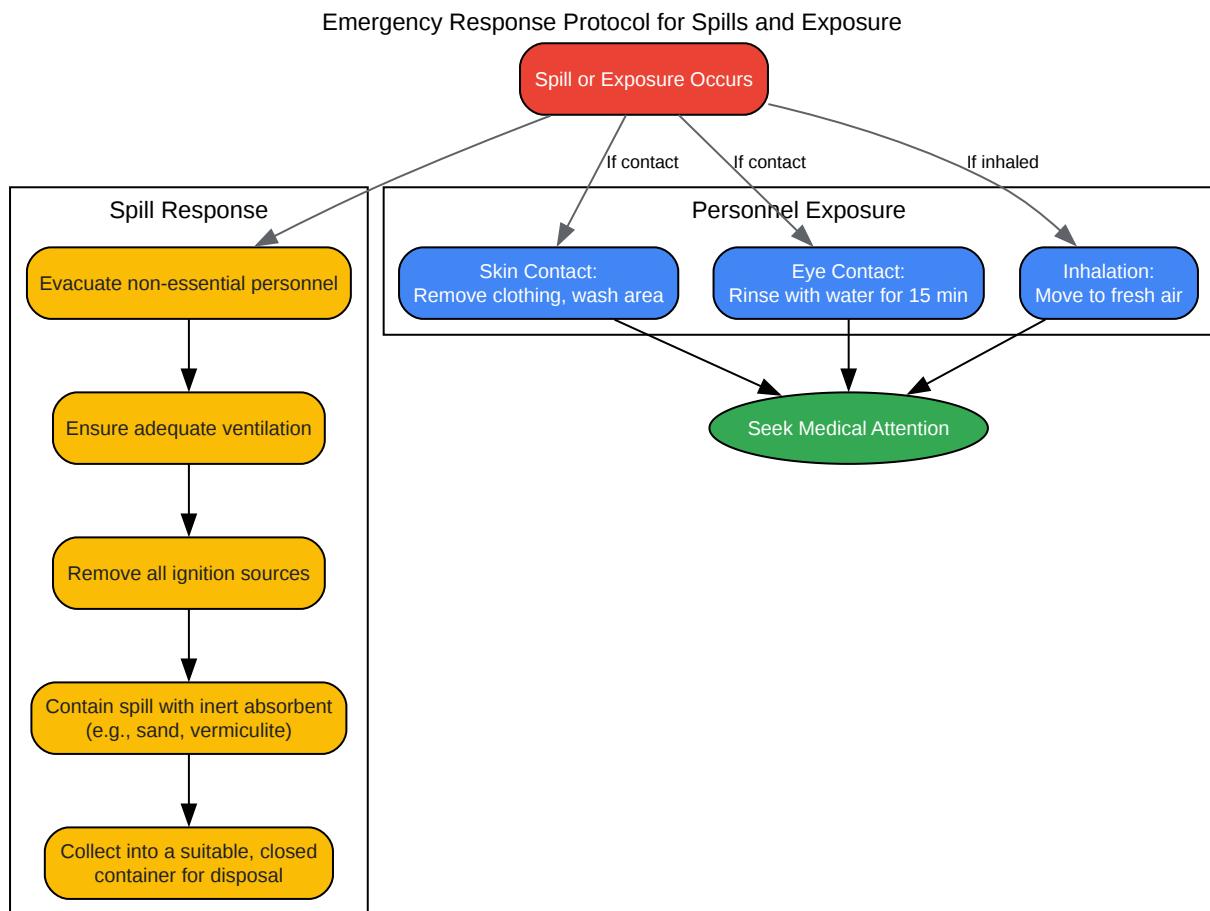
No data are available for sensitization, mutagenicity, carcinogenicity, or reproductive toxicity. For many specialty chemicals, these endpoints are evaluated using a tiered approach.

- Genotoxicity: An in vitro bacterial reverse mutation assay (Ames test, OECD 471) is the standard initial screen.
- Long-Term Toxicity: If exposure levels are very low, the Threshold of Toxicological Concern (TTC) approach can be used. This principle establishes a human exposure threshold for chemicals with limited or no toxicity data, below which there is a very low probability of an appreciable risk to human health.[9] For a Cramer Class I material (low expected toxicity based on structure), the TTC for reproductive toxicity is 30 µg/kg bw/day.[9]

Occupational Exposure and Risk Management

Given the classification as a combustible liquid and the potential for uncharacterized hazards, a conservative approach to handling is required.


Engineering Controls and Personal Protective Equipment (PPE)


Control Measure	Specification	Rationale
Ventilation	Use only in a well-ventilated area or in a chemical fume hood.	To keep vapor concentrations below any (as yet unestablished) occupational exposure limits and below the lower explosive limit.[7]
Eye Protection	Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH).	To prevent splashes into the eyes, which could cause irritation.[7]
Hand Protection	Chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.	To prevent skin contact, as the dermal absorption and irritation potential are not fully known.[7]
Body Protection	Laboratory coat. Wear fire/flame resistant clothing if handling large quantities.	To protect skin from accidental splashes and in case of fire.[7]

Safe Handling and Storage Workflow

Proper handling and storage are critical to mitigate fire risks and prevent accidental exposure.

Workflow for Safe Handling and Storage

[Click to download full resolution via product page](#)

Caption: Decision-making flowchart for emergency response to a spill or exposure event.

Fire and Explosion Hazards

- Classification: Combustible Liquid, Category 4. [1] Vapors may form explosive mixtures with air, and are heavier than air, meaning they can travel along the ground to a distant ignition source. [10]* Suitable Extinguishing Media: Use dry sand, dry chemical, carbon dioxide, or alcohol-

resistant foam. [1]* Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.

- Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, primarily carbon monoxide (CO) and carbon dioxide (CO₂). [11]* Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [11] Use water spray to keep fire-exposed containers cool and prevent rupture. [12]

Environmental Safety and Disposal

- Ecotoxicity: No specific ecotoxicity data is available. However, good practice dictates that the chemical should not be allowed to enter drains or waterways. [7] Spills and leaks can contaminate soil and water. [13]* Persistence and Degradability: Data is not available.
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. The material should be sent to an appropriate treatment and disposal facility. [7] Do not dispose of down the drain.

Conclusion

Ethyl 3-cyclohexenecarboxylate is a combustible liquid that requires careful handling in a controlled laboratory environment. While aggregated regulatory data does not classify it as a skin or eye irritant, the lack of comprehensive public toxicological studies warrants a cautious approach, utilizing appropriate personal protective equipment to minimize exposure. The primary acute risks are associated with its combustibility and the potential for uncharacterized irritation. For researchers and drug development professionals, the key takeaway is the importance of procedural discipline: adhering to safe handling workflows, being prepared for emergencies, and recognizing the limitations of available data. When data is absent, risk management must be guided by the precautionary principle and a thorough understanding of standard safety protocols.

References

- Chemical Safety Data Sheet MSDS / SDS - Ethyl 3-oxocyclohexane-1-carboxylate. ChemicalBook. URL: https://www.chemicalbook.com/ProductMSDSDetailCB6265528_EN.htm
- Ethyl 3-Cyclohexene-1-carboxylate 15111-56-5. TCI Chemicals. URL: <https://www.tcichemicals.com/US/en/p/C0966>

- Ethyl 3-oxocyclohexanecarboxylate | C9H14O3 | CID 118096. PubChem. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/118096>
- Ethyl 3-methyl-3-cyclohexene-1-carboxylate | C10H16O2 | CID 12958123. PubChem. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/12958123>
- **3-Cyclohexene-1-carboxylic acid, ethyl ester** | C9H14O2 | CID 85803. PubChem. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/85803>
- SAFETY DATA SHEET - Ethyl cyclohexanecarboxylate. Fisher Scientific. URL: <https://www.fishersci.com/sds?productName=L02622>
- First Aid Procedures for Chemical Hazards. NIOSH - CDC. URL: <https://www.cdc.gov/niosh/topics/emres/chemmethods-a.html>
- Ethyl 3-cyclohexenecarboxylate. NIST WebBook. URL: <https://webbook.nist.gov/cgi/cbook.cgi?ID=C15111565>
- Ethyl cyclohexanoate | C9H16O2 | CID 18686. PubChem. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/18686>
- Ethyl 3-methylcyclohexane carboxylate | C10H18O2 | CID 12610635. PubChem - NIH. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/12610635>
- SAFETY DATA SHEET - Ethyl cyclohexanecarboxylate. Thermo Fisher Scientific. URL: <https://www.alfa.com/en/msds/?language=EN&cas=3289-28-9>
- SAFETY DATA SHEET - Ethyl 2-oxocyclohexanecarboxylate. Fisher Scientific. URL: <https://www.fishersci.com/sds?productName=AC119100050>
- RIFM fragrance ingredient safety assessment, 3-cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl. Food and Chemical Toxicology. URL: <https://www.sciencedirect.com/science/article/pii/S027869151930737X>
- ethyl cyclohexyl carboxylate, 3289-28-9. The Good Scents Company. URL: <http://www.thegoodsentscompany>.
- Ethyl 3-hydroxy-5-oxo-3-cyclohexene-1-carboxylate. ECHA CHEM. URL: <https://chem.echa.europa>.
- Ethyl 3-oxocyclopentanecarboxylate | C8H12O3 | CID 223136. PubChem - NIH. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/223136>
- Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. University of Notre Dame Risk Management and Safety. URL: https://rms.nd.edu/assets/386006/2020_08_sop_for_time_sensitive_chemicals.pdf
- Replace flammable solvents and reduce fire risks. Esti Chem. URL: <https://www.estichem.com/news/replace-flammable-solvents-and-reduce-fire-risks>
- Ethyl 3-oxocyclohexane-1-carboxylate | 33668-25-6. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6265528.htm
- Ethyl 3-Cyclopentene-1-carboxylate | C8H12O2 | CID 5314991. PubChem. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/5314991>

- **3-Cyclohexene-1-carboxylic acid, ethyl ester** - Substance Details. US EPA. URL: https://sor.epa.gov/sor_internet/registry/substreg/searchandretrieve/substancesearch/search.do?details=display&selectedSubstanceId=107386
- Chapter 8 - Chemical Hazards. Cornell EHS. URL: <https://ehs.cornell.edu/system/files/labsafety/manual/ch8.pdf>
- Hazardous Substance Fact Sheet - Ethyl Lactate. NJ.gov. URL: <https://www.nj.gov/health/eoh/rtkweb/documents/fs/0842.pdf>
- Appendix I - Hazards Of Functional Groups. Cornell EHS. URL: <https://ehs.cornell.edu/system/files/labsafety/manual/appi.pdf>
- 0205 - Hazardous Substance Fact Sheet. NJ.gov. URL: <https://www.nj.gov/health/eoh/rtkweb/documents/fs/0205.pdf>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Ethyl 3-Cyclohexene-1-carboxylate | 15111-56-5 | TCI AMERICA [tcichemicals.com]
- 2. Ethyl 3-cyclohexenecarboxylate [webbook.nist.gov]
- 3. 3-Cyclohexene-1-carboxylic acid, ethyl ester | C9H14O2 | CID 85803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl cyclohexanoate | C9H16O2 | CID 18686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. ethyl cyclohexyl carboxylate, 3289-28-9 [thegoodsentscompany.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Ethyl 3-oxocyclohexanecarboxylate | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fragancematerialsafetyresource.elsevier.com [fragancematerialsafetyresource.elsevier.com]
- 10. Chapter 8 - Chemical Hazards [ehs.cornell.edu]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]

- 13. Replace flammable solvents and reduce fire risks | Learn more here [estichem.com]
- To cite this document: BenchChem. [Safety and hazards of ethyl 3-cyclohexenecarboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076639#safety-and-hazards-of-ethyl-3-cyclohexenecarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com